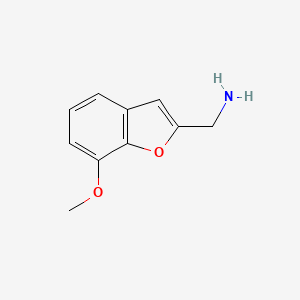

(7-Méthoxy-1-benzofuran-2-yl)méthanamine

Vue d'ensemble

Description

(7-Methoxy-1-benzofuran-2-yl)methanamine is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (7-Methoxy-1-benzofuran-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methoxy-1-benzofuran-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés du benzofurane, y compris la (7-méthoxy-1-benzofuran-2-yl)méthanamine, ont été étudiés pour leurs propriétés anticancéreuses potentielles. Des recherches indiquent que certains benzofuranes substitués présentent des effets inhibiteurs importants sur la croissance cellulaire dans diverses lignées cellulaires cancéreuses, telles que la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du système nerveux central, le mélanome et le cancer de l'ovaire . La capacité d'inhiber la prolifération des cellules cancéreuses fait de ces composés des candidats prometteurs pour le développement de nouvelles thérapies anticancéreuses.

Activité anti-virus de l'hépatite C

L'échafaudage du benzofurane a été utilisé dans le développement de composés ayant une activité anti-virus de l'hépatite C. De nouveaux composés macrocycliques du benzofurane ont montré une efficacité contre le virus de l'hépatite C et devraient constituer des médicaments thérapeutiques potentiels pour le traitement de la maladie . Cette application est particulièrement importante compte tenu de l'impact mondial de l'hépatite C et de la nécessité de traitements plus efficaces.

Agents antimicrobiens

Les dérivés du benzofurane sont également explorés comme agents antimicrobiens. La synthèse de composés du benzofurane implique des stratégies comme l'éthérification en un seul pot et la cyclisation déshydratante, qui sont cruciales pour la création de substances antimicrobiennes efficaces . Ces composés pourraient conduire à de nouveaux traitements contre les infections bactériennes, répondant ainsi à la préoccupation croissante de la résistance aux antibiotiques.

Propriétés antioxydantes

Des études ont montré que les composés du benzofurane possèdent des activités antioxydantes. Cette propriété est bénéfique pour lutter contre le stress oxydatif, qui est impliqué dans diverses maladies, notamment les troubles neurodégénératifs et les maladies cardiovasculaires . Les antioxydants dérivés du benzofurane pourraient être utilisés pour développer des suppléments ou des médicaments qui aident à gérer ces affections.

Activités antivirales

Outre les applications anti-hépatite C, les dérivés du benzofurane ont des activités antivirales plus larges. Leur polyvalence structurale permet la conception de composés pouvant interférer avec différentes étapes de la réplication virale. Cela les rend précieux dans la recherche et le développement de nouveaux médicaments antiviraux .

Synthèse et conception de médicaments

Le cycle benzofurane est une unité structurale fondamentale dans de nombreux médicaments naturels biologiquement actifs et matières premières chimiques synthétiques. Son incorporation dans la conception de médicaments permet la création de nouvelles thérapies ayant une efficacité accrue par rapport aux traitements conventionnels. Les chimistes médicinaux utilisent le noyau benzofurane pour synthétiser de nouveaux dérivés pour une variété de troubles .

Activité Biologique

Chemical Structure and Properties

The chemical formula of (7-Methoxy-1-benzofuran-2-yl)methanamine is , characterized by the following structural features:

| Feature | Description |

|---|---|

| Benzofuran Moiety | Provides aromatic stability and potential for electron delocalization. |

| Methoxy Group | Enhances solubility and may influence biological interactions. |

| Amine Functional Group | Imparts basicity, allowing for hydrogen bonding with biological targets. |

Antioxidant Properties

The presence of the benzofuran ring suggests that (7-Methoxy-1-benzofuran-2-yl)methanamine may exhibit antioxidant capabilities. Benzofuran derivatives are known for their ability to scavenge free radicals, which could contribute to cellular protection against oxidative stress .

Neuroprotective Effects

Compounds with similar structural characteristics have demonstrated neuroprotective effects in various studies. This suggests that (7-Methoxy-1-benzofuran-2-yl)methanamine may be explored for therapeutic applications in neurodegenerative diseases, potentially mitigating neuronal damage .

Antimicrobial Activity

Preliminary studies indicate that benzofuran derivatives often possess antimicrobial properties. Although specific data on (7-Methoxy-1-benzofuran-2-yl)methanamine's efficacy against pathogens is scarce, its structural similarity to known antimicrobial agents warrants further investigation .

Currently, there is no detailed information available regarding the specific mechanism of action of (7-Methoxy-1-benzofuran-2-yl)methanamine in biological systems. However, it is hypothesized that the compound may interact with various enzymes or receptors, modulating their activity and leading to diverse biological effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methoxybenzofuran | Methoxy group at 6-position | Antioxidant, neuroprotective |

| 5-Hydroxybenzofuran | Hydroxy group at 5-position | Antimicrobial |

| 2-Aminobenzofuran | Amino group at 2-position | Potential anti-cancer activity |

| 3-Methylbenzofuran | Methyl group at 3-position | Anti-inflammatory |

The distinct positioning of the methoxy and amine groups in (7-Methoxy-1-benzofuran-2-yl)methanamine enhances its solubility and bioavailability compared to other benzofuran derivatives, potentially leading to improved therapeutic outcomes .

Propriétés

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDXFVTYOVORRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.